Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-

5-HT2A Agonist Head-Twitch Response In Vivo Pharmacology

Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- (CAS 648956-83-6) is a synthetic thioether intermediate central to the preparation of 4-thio-substituted 2,5-dimethoxyphenethylamine (2C-T) series compounds. This specific intermediate, characterized by a terminal 4-fluorobutylthio chain on the dimethoxybenzene core, enables the convergent synthesis of the psychedelic phenethylamine 2C-T-30.

Molecular Formula C12H17FO2S
Molecular Weight 244.33 g/mol
CAS No. 648956-83-6
Cat. No. B12605814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-
CAS648956-83-6
Molecular FormulaC12H17FO2S
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)SCCCCF
InChIInChI=1S/C12H17FO2S/c1-14-10-5-6-11(15-2)12(9-10)16-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyDAZMIQDZMBXEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 648956-83-6: Strategic Sourcing of a 4-Fluoroalkylthio-2,5-Dimethoxybenzene Intermediate for Neuropharmacology and Analytical Reference Standards


Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- (CAS 648956-83-6) is a synthetic thioether intermediate central to the preparation of 4-thio-substituted 2,5-dimethoxyphenethylamine (2C-T) series compounds. This specific intermediate, characterized by a terminal 4-fluorobutylthio chain on the dimethoxybenzene core, enables the convergent synthesis of the psychedelic phenethylamine 2C-T-30 [1]. It serves as a critical precursor for building analytical reference standards for forensic toxicology and for medicinal chemistry structure-activity relationship (SAR) studies targeting the 5-HT2A serotonin receptor, where monofluorinated alkylthio chains exhibit quantifiably distinct pharmacological profiles distinct from their non-fluorinated and shorter-chain homologues [2].

Why 4-Fluorobutylthio Substitution in CAS 648956-83-6 Cannot Be Replaced by Common Alkylthio Analogs


Generic substitution by non-fluorinated or differently fluorinated alkylthio intermediates in the 2,5-dimethoxybenzene scaffold will lead to downstream phenethylamine products with markedly different 5-HT2A receptor activity profiles, a key determinant of pharmacological function. Quantitative in vivo data demonstrate that terminal fluorination of the 4-thioalkyl chain significantly reduces 5-HT2A-mediated behavioral potency compared to the parent alkyl chain [1]. Specifically, the monofluorination of a 4-ethylthio chain results in a fourfold drop in in vivo potency, and the introduction of a 4-fluorobutyl group changes the receptor binding affinity landscape compared to both the non-fluorinated 4-butylthio analog (2C-T-19) and the shorter 3-fluoropropylthio analog (2C-T-28) [2]. Therefore, sourcing this precise intermediate is mandatory for generating authentic reference materials of 2C-T-30 and for exploring the unique pharmacological space of terminally fluorinated alkylthio 5-HT2A partial agonists.

Quantitative Differentiation of Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- (CAS 648956-83-6) from Its Closest Analogs: An Evidence Guide


Terminal Monofluorination Detrimentally Shifts 5-HT2A Agonist Activity: In Vivo HTR Potency Comparison

The downstream product of this intermediate, 2C-T-30 (4-fluorobutylthio), has reduced 5-HT2A receptor-mediated activity compared to its direct non-fluorinated analog 2C-T-19 (4-butylthio). A systematic in vivo study across the 2C-T series demonstrated that fluorination of the 4-position alkylthio chain is detrimental to activity in the mouse head-twitch response (HTR) paradigm, a behavioral proxy for human psychedelic effects [1]. While the non-fluorinated parent defines the baseline potency, the monofluorinated derivative consistently shows a reduction in potency, confirming that the terminal fluorine atom plays a critical and quantifiable role in receptor activation efficacy [2].

5-HT2A Agonist Head-Twitch Response In Vivo Pharmacology 2C-T Series

Full Four-Carbon Chain Length Defines a Unique Activity Horizon via Its Downstream 5-HT2A Partial Agonist Profile

The 4-fluorobutylthio chain length distinguishes this intermediate’s derivative 2C-T-30 from monofluorinated ethyl (2C-T-21) and propyl (2C-T-28) analogs. In vitro functional assays on the final phenethylamines show that while fluorination universally reduces activity, the reduction penalty varies with chain length. Monofluorination of the 4-ethylthio group (2C-T-2 to 2C-T-21) causes a fourfold drop in in vivo HTR potency (ED50 increases from 1.44 to 5.58 µmol/kg). In contrast, monofluorination of the 4-n-propylthio group (2C-T-7 to 2C-T-28) results in a less than twofold drop (ED50 increases from 2.12 to 3.49 µmol/kg) [1]. This non-linear behavior suggests the four-carbon fluorinated chain occupies a distinct pharmacological niche.

5-HT2A Partial Agonist Binding Affinity Chain Length SAR 2C-T Drugs

Documented Synthetic Route and Critical Intermediate Role for Forensic and Research Procurement

This compound is specifically identified as the thioether intermediate '8' that is converted via a defined synthetic sequence (Vilsmeier formylation, nitroaldol condensation, and AlH₃ reduction) to yield the final 4-thio-substituted phenethylamine [1]. The established protocol from 2,5-dimethoxybenzenethiol and the respective fluoroalkyl halide provides a deterministic path to the forensically relevant novel psychoactive substance (NPS) 2C-T-30. This is distinct from intermediates used for non-fluorinated 2C-T compounds (e.g., 2C-T-19, 2C-T-7), which use alkyl halides without the terminal fluoro group.

Forensic Toxicology Reference Standard Synthetic Intermediate 2C-T-30

Evidence-Driven Application Scenarios for Sourcing Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy- (CAS 648956-83-6)


Forensic Development of Authentic 2C-T-30 Reference Standards

Forensic toxicology laboratories require this intermediate to synthesize and authenticate the emerging novel psychoactive substance (NPS) 2C-T-30. As the binding affinity of 2C-T-30 is differentiated from the more common 2C-T-19 [1], having a certified reference standard produced from this specific intermediate is critical to avoid cross-identification with non-fluorinated analogs in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmatory analyses.

Structure-Activity Relationship (SAR) Exploration of 5-HT2A Receptor Partial Agonists

Medicinal chemistry programs exploring the unique pharmacological space of fluorinated phenethylamines require precise sourcing of this intermediate. The chain-length-dependent penalty of fluorination on 5-HT2A-mediated in vivo activity—a key differentiator uncovered across the 2C-T series [1]—can be further investigated using the derived 2C-T-30 entity to establish the meta-stable balance between metabolic stability (increased by terminal fluorination) and target activation potential (reduced by fluorination) [2].

Metabolic Pathway Investigation of Terminal Fluoroalkylthio Groups

Unlike 2C-T-21 (which can theoretically liberate toxic fluoroacetate via metabolism), the 4-fluorobutylthio chain of 2C-T-30 presents a distinct metabolic fate involving hydroxylation and glutathione conjugation steps that are specific to four-carbon fluoroalkanes [1]. Researchers investigating the in vitro toxicodynamic profile of fluoroalkylthio psychedelics must obtain this specific precursor to generate accurate metabolic reference panels.

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